Cas no 877-95-2 (N-(2-Phenylethyl)acetamide)

N-(2-Phenylethyl)acetamide is an organic compound with the molecular formula C₁₀H₁₃NO, featuring an acetamide group linked to a phenethyl moiety. This compound is of interest in synthetic and medicinal chemistry due to its structural similarity to bioactive molecules, making it a valuable intermediate in pharmaceutical research. Its well-defined chemical properties, including stability under standard conditions and solubility in common organic solvents, facilitate its use in diverse reactions. The presence of both aromatic and amide functionalities allows for further derivatization, enabling applications in drug discovery and material science. High-purity grades ensure reproducibility in experimental and industrial settings.
N-(2-Phenylethyl)acetamide structure
N-(2-Phenylethyl)acetamide structure
Product Name:N-(2-Phenylethyl)acetamide
CAS No:877-95-2
MF:C10H13NO
MW:163.216322660446
MDL:MFCD00026177
CID:722911
PubChem ID:87575176
Update Time:2025-10-30

N-(2-Phenylethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-Phenethylacetamide
    • N-(2-Phenylethyl)acetamide
    • Acetamide,N-(2-phenylethyl)-
    • N-ACETYL-2-PHENYLETHYLAMINE
    • N-(2-Phenethyl)acetamide
    • N-(beta-Phenylethyl)acetamide
    • N-2-Phenethylacetamide
    • N-Acetylphenethylamine
    • NSC 7177
    • Acetamide, N-(2-phenylethyl)-
    • N-(Phenethyl)acetamide
    • N-Acetylphenylethylamine
    • N-beta-Phenylethylacetamide
    • Acetamide, N-phenethyl-
    • N-phenethyl-acetamide
    • N-(2-phenylethyl)-acetamide
    • 2JXY218SZI
    • MODKMHXGCGKTLE-UHFFFAOYSA-N
    • Acetamide, N-phenethyl- (6CI,7CI,8CI)
    • acet
    • Acetamide, N-phenethyl- (6CI, 7CI, 8CI)
    • N-(2-Phenylethyl)acetamide (ACI)
    • Acetamide, N-(2-phenylethyl)
    • N-(β-Phenylethyl)acetamide
    • N-(ss-Phenylethyl)acetamide
    • N-(.BETA.-PHENYLETHYL)ACETAMIDE
    • Glipizide Impurity 1
    • SCHEMBL7858
    • BB 0263213
    • 877-95-2
    • (2-Phenethyl)acetamide
    • N-(2-phenethyl)-acetamide
    • CHEMBL99827
    • F0020-1761
    • C06746
    • FT-0629790
    • AB00172777-03
    • acetylphenethylamine
    • GS-0407
    • Z27761567
    • UNII-2JXY218SZI
    • MEGxm0_000495
    • MFCD00026177
    • N-Acetyl-phenethylamine
    • NS00039222
    • CHEBI:18177
    • A862412
    • AKOS003082304
    • P1066
    • BRN 2208721
    • EINECS 212-897-8
    • n-(2-phenylethyl)acetamide (en)
    • N-acetylphenethylamide
    • Q27102876
    • AS-871/40170832
    • SY007035
    • 54W
    • N-acetyl (2-phenyl)ethylamine
    • NSC-7177
    • DTXSID50236574
    • NSC7177
    • NCGC00332267-01
    • MDL: MFCD00026177
    • Inchi: 1S/C10H13NO/c1-9(12)11-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,11,12)
    • InChI Key: MODKMHXGCGKTLE-UHFFFAOYSA-N
    • SMILES: O=C(C)NCCC1C=CC=CC=1
    • BRN: 2208721

Computed Properties

  • Exact Mass: 163.10000
  • Monoisotopic Mass: 163.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.5
  • Topological Polar Surface Area: 29.1

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.012
  • Melting Point: 51.0 to 55.0 deg-C
  • Boiling Point: 154°C/2mmHg(lit.)
  • Flash Point: 204 °C
  • Refractive Index: 1.5400 (estimate)
  • PSA: 29.10000
  • LogP: 1.75610
  • Solubility: Not determined
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

N-(2-Phenylethyl)acetamide Security Information

  • Signal Word:Warning
  • Hazard Statement: H302-H319
  • Warning Statement: P305+P351+P338
  • Safety Instruction: S24/25
  • RTECS:AC7740000
  • Storage Condition:Sealed in dry,2-8°C

N-(2-Phenylethyl)acetamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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N-(2-Phenylethyl)acetamide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Pyridine ;  rt → 90 °C; 2 h, 90 °C
1.2 Solvents: Water ;  5 min, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Convergent Total Synthesis of (±)-Apomorphine via Benzyne Chemistry: Insights into the Mechanisms Involved in the Key Step
Muraca, Ana Carolina A.; Perecim, Givago P.; Rodrigues, Alessandro; Raminelli, Cristiano, Synthesis, 2017, 49(16), 3546-3557

Production Method 2

Reaction Conditions
1.1 Reagents: Pyridine ;  2 h, 90 °C
Reference
A convenient formation of aporphine core via benzyne chemistry: conformational analysis and synthesis of (R)-aporphine
Perecim, Givago P.; Rodrigues, Alessandro; Raminelli, Cristiano, Tetrahedron Letters, 2015, 56(49), 6848-6851

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C; 0 °C → 23 °C; 20 - 24 h, 23 °C
Reference
A Titanium(III)-Catalyzed Reductive Umpolung Reaction for the Synthesis of 1,1-Disubstituted Tetrahydroisoquinolines
Luu, Hieu-Trinh; Wiesler, Stefan; Frey, Georg; Streuff, Jan, Organic Letters, 2015, 17(10), 2478-2481

Production Method 4

Reaction Conditions
1.1 3 h, 60 °C
Reference
Isopropenyl acetate, a remarkable, cheap and acylating agent of amines under solvent- and catalyst-free conditions: a systematic investigation
Pelagalli, Romina; Chiarotto, Isabella; Feroci, Marta; Vecchio, Stefano, Green Chemistry, 2012, 14(8), 2251-2255

Production Method 5

Reaction Conditions
1.1 Catalysts: Chamosite (Al2Fe5(OH)8O(SiO3)3) ;  30 min, 100 °C
Reference
Highly efficient heterogeneous catalyst for acylation of alcohols and amines using natural ferrous chamosite
Sreedhar, B.; Arundhathi, R.; Reddy, M. Amarnath; Parthasarathy, G., Applied Clay Science, 2009, 43(3-4), 425-434

Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
Reference
The discovery of biaryl carboxamides as novel small molecule agonists of the motilin receptor
Westaway, Susan M.; Brown, Samantha L.; Conway, Elizabeth; Heightman, Tom D.; Johnson, Christopher N.; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(24), 6429-6436

Production Method 7

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
Studies on Development of Sufficiently Chemoselective N-Acylation Reagents: N-Acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides
Kondo, K.; Sekimoto, E.; Nakao, J.; Murakami, Y., Tetrahedron, 2000, 56(32), 5843-5856

Production Method 8

Reaction Conditions
1.1 Solvents: Dichloromethane ;  2 h, rt
Reference
Design, synthesis and biological evaluation of phenyl vinyl sulfone based NLRP3 inflammasome inhibitors
Zhang, Xiangna; Xu, Ana; Ran, Yingying; Wei, Chao; Xie, Fei; et al, Bioorganic Chemistry, 2022, 128,

Production Method 9

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → 40 °C; 15 min, 40 °C
Reference
Ion-Tagged Chiral Ligands for Asymmetric Transfer Hydrogenations in Aqueous Medium
Palvoelgyi, Adam Mark; Bitai, Jacqueline; Zeindlhofer, Veronika; Schroeder, Christian; Bica, Katharina, ACS Sustainable Chemistry & Engineering, 2019, 7(3), 3414-3423

Production Method 10

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 12 h, 30 °C
Reference
Identification of an imine reductase for asymmetric reduction of bulky dihydroisoquinolines
Li, Hao ; Tian, Ping; Xu, Jian-He; Zheng, Gao-Wei, Organic Letters, 2017, 19(12), 3151-3154

Production Method 11

Reaction Conditions
1.1 3 h, rt
Reference
Green Synthesis of Benzamides in Solvent- and Activation-Free Conditions
Alalla, Affef; Merabet-Khelassi, Mounia; Aribi-Zouioueche, Louisa; Riant, Olivier, Synthetic Communications, 2014, 44(16), 2364-2376

Production Method 12

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 12 h, rt
Reference
Asymmetric Hydrogenation of Cyclic Imines Catalyzed by Chiral Spiro Iridium Phosphoramidite Complexes for Enantioselective Synthesis of Tetrahydroisoquinolines
Xie, Jian-Hua; Yan, Pu-Cha; Zhang, Qian-Qian; Yuan, Ke-Xing; Zhou, Qi-Lin, ACS Catalysis, 2012, 2(4), 561-564

Production Method 13

Reaction Conditions
1.1 Catalysts: Bis[μ-(acetato-κO:κO′)]bis(acetato-κO)octamethyldi-μ3-oxotetratin Solvents: Ethyl acetate ;  24 h, reflux
Reference
Catalytic acetylation of amines with ethyl acetate
Camacho-Camacho, Carlos; Jimenez-Perez, Victor Manuel; Paz-Sandoval, M. A.; Flores-Parra, Angelina, Main Group Metal Chemistry, 2008, 31(1-2), 13-19

Production Method 14

Reaction Conditions
1.1 Catalysts: Bis[μ-(acetato-κO:κO′)]bis(acetato-κO)octamethyldi-μ3-oxotetratin Solvents: Ethyl acetate ;  24 h, 72 - 73 °C
Reference
Process for the catalytic acetylation of primary aliphatic amines and piperidine with ethyl acetate
, Mexico, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Cesium formate Catalysts: Butanethiol ,  3,5-Bis(1,1-dimethylethyl)[1,1′-biphenyl]-4-ol Solvents: Dimethylformamide ;  6 h, rt
Reference
Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C-N and C-O bonds
Liang, Kangjiang; Li, Xipan; Wei, Delian; Jin, Cuihua; Liu, Chuanwang; et al, Chem, 2023, 9(2), 511-522

Production Method 16

Reaction Conditions
1.1 40 min, 117 °C
Reference
Zeolite catalyzed acylation of alcohols and amines with acetic acid under microwave irradiation
Mohan, K. V. V. Krishna; Narender, N.; Kulkarni, S. J., Green Chemistry, 2006, 8(4), 368-372

N-(2-Phenylethyl)acetamide Raw materials

N-(2-Phenylethyl)acetamide Preparation Products

Additional information on N-(2-Phenylethyl)acetamide

N-(2-Phenylethyl)acetamide (CAS No. 877-95-2): A Comprehensive Overview

N-(2-Phenylethyl)acetamide, also known by its CAS registry number 877-95-2, is a chemical compound that has garnered significant attention in various fields, including pharmaceuticals, cosmetics, and food additives. This compound is a member of the acetamide family and is characterized by its unique structure, which includes a phenethyl group attached to an acetamide moiety. The N-(2-Phenylethyl)acetamide structure makes it highly versatile, enabling it to participate in a wide range of chemical reactions and applications.

Recent studies have highlighted the potential of N-(2-Phenylethyl)acetamide in drug delivery systems. Researchers have explored its ability to act as a carrier for bioactive molecules, enhancing their solubility and bioavailability. This property is particularly valuable in the pharmaceutical industry, where improving drug delivery efficiency is a major focus. The compound's ability to form stable complexes with hydrophobic drugs has been demonstrated in several in vitro and in vivo studies, making it a promising candidate for future therapeutic applications.

In addition to its role in drug delivery, N-(2-Phenylethyl)acetamide has also been investigated for its potential as a precursor in the synthesis of more complex molecules. Its reactivity under various conditions has been thoroughly examined, revealing its suitability for use in both organic and medicinal chemistry. For instance, the compound can undergo nucleophilic acyl substitution reactions, which are essential for the synthesis of peptide bonds—a critical component in protein engineering and biotechnology.

The synthesis of N-(2-Phenylethyl)acetamide typically involves the reaction of acetyl chloride with 2-phenethylamine in the presence of a base. This method ensures high yields and purity, making it suitable for large-scale production. The compound's physical properties, such as its melting point and solubility, have been well-documented, providing valuable information for its storage and handling.

From an environmental perspective, N-(2-Phenylethyl)acetamide has been studied for its biodegradability and toxicity profile. Recent research indicates that the compound exhibits low toxicity to aquatic organisms, which is a positive attribute for its use in consumer products. Furthermore, its biodegradation pathways have been characterized, offering insights into its environmental fate and potential risks.

In conclusion, N-(2-Phenylethyl)acetamide (CAS No. 877-95-2) is a multifaceted compound with applications spanning multiple industries. Its unique chemical properties, combined with recent advancements in research, position it as a valuable tool in modern chemistry and pharmacology. As ongoing studies continue to uncover new uses and improvements in its synthesis and application methods, this compound is likely to play an increasingly important role in scientific innovation.

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